

Application Notes and Protocols for AT7519 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its ability to disrupt cell cycle progression and transcription has made it a subject of interest in preclinical cancer research.[1] [3][4] These application notes provide a comprehensive overview of the use of AT7519 in mouse models of various cancers, including neuroblastoma, multiple myeloma, colon cancer, and glioblastoma, based on published studies. Detailed protocols for in vivo experiments are provided to guide researchers in designing and executing their studies.

Data Presentation: AT7519 Dosage and Efficacy in Mouse Models

The following tables summarize the quantitative data from various preclinical studies of **AT7519** in different mouse cancer models.



Table 1: AT7519 Dosage and Administration in Mouse Models				
Cancer Type	Mouse Model	Dosage (mg/kg)	Administration Route	Dosing Schedule
Neuroblastoma	MYCN-amplified AMC711T xenografts (NMRI nu/nu mice)	5, 10, 15	Intraperitoneal (i.p.)	Daily, 5 days on/2 days off for 3 weeks
Neuroblastoma	Th-MYCN transgenic mice	15	Intraperitoneal (i.p.)	Daily for 5 days
Multiple Myeloma	MM.1S xenografts (SCID mice)	15	Intraperitoneal (i.p.)	Once daily, 5 days/week for 2 weeks
Multiple Myeloma	MM.1S xenografts (SCID mice)	15	Intraperitoneal (i.p.)	Once daily, 3 times/week for 4 weeks
Colon Cancer	HCT116 xenografts (BALB/c nude mice)	5	Intravenous (i.v.)	Single dose (for PK)
Colon Cancer	HCT116 xenografts (BALB/c nude mice)	10	Intraperitoneal (i.p.)	Single dose (for PD)
Colon Cancer	HCT116 xenografts (SCID mice)	9.1	Not Specified	Twice daily for 9 days

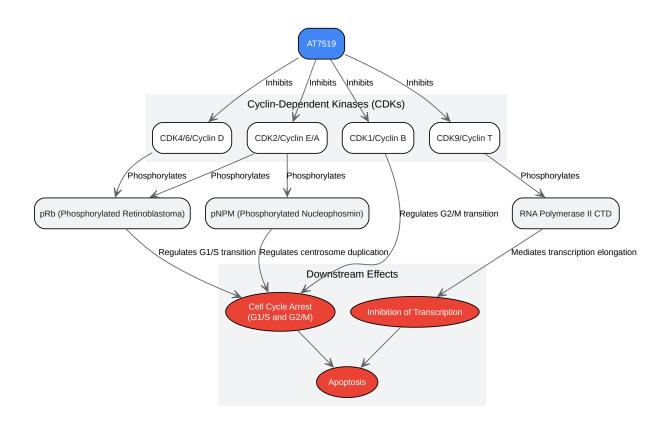


Leukemia	HL60 xenografts (nude mice)	10, 15		Intraperitoneal (i.p.)	Once or twice daily for two 5- day cycles
Glioblastoma	Subcutaneous xenograft	Not Specified		Intraperitoneal (i.p.)	Not Specified
Table 2: Summary of AT7519 Efficacy in Mouse Models	of				
Cancer Type	Mouse Model	Mouse Model		acy s	Results
Neuroblastoma	•	MYCN-amplified AMC711T xenografts		pendent owth	10 and 15 mg/kg almost completely blocked tumor growth. [5]
Neuroblastoma Th-MYCN trans		nsgenic	Improved survival and tumor regression.		Average tumor size reduction of 86% at day 7.[5]
Multiple Myeloma	MM.1S xenog	rafts		of tumor nd prolonged	Median overall survival of 39-40 days vs 27.5 days for control.[3]
Colon Cancer	HCT116 xeno	grafts	Tumor re	gression.	Complete regression in 6 of 8 mice with 9.1 mg/kg twice daily.[1]
Leukemia	HL60 xenogra	fts	Inhibition growth.	of tumor	Optimal efficacy at 15 mg/kg once daily.[6]
Glioblastoma	Subcutaneous xenograft	3	_	nt reduction volume and	Tumor volume significantly reduced from Day 14.[7]



Signaling Pathway of AT7519

AT7519 exerts its anti-cancer effects by inhibiting multiple CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates the primary mechanism of action.



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Caption: Mechanism of action of AT7519.

Experimental Protocols In Vivo Efficacy Study in Xenograft Mouse Model

This protocol is a general guideline adapted from studies using **AT7519** in various xenograft models.[1][3][5]

Objective: To evaluate the anti-tumor efficacy of **AT7519** in a subcutaneous xenograft mouse model.



Materials:

- AT7519
- Vehicle (e.g., 0.9% saline)
- Human cancer cell line of interest (e.g., MM.1S, HCT116, AMC711T)
- Immunocompromised mice (e.g., SCID, BALB/c nude, NMRI nu/nu)
- Matrigel (optional)
- Calipers
- Syringes and needles

Procedure:

- Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
- Tumor Implantation:
 - Harvest cells and resuspend in serum-free media or saline, potentially mixed with Matrigel.
 - Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a measurable size (e.g., ~100-200 mm³).[5]
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- · Animal Randomization and Treatment:
 - Randomize mice into treatment and control groups (n=8-10 mice per group).
 - Prepare **AT7519** solution in the appropriate vehicle.



- Administer AT7519 or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection). Dosing and schedule will depend on the specific study design (see Table 1).
- Efficacy Evaluation:
 - Continue monitoring tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
- Survival Study (Optional): A separate cohort of mice can be monitored for overall survival.

Pharmacokinetic (PK) Study in Tumor-Bearing Mice

This protocol is based on pharmacokinetic studies of AT7519.[1][5]

Objective: To determine the pharmacokinetic profile of AT7519 in plasma and tumor tissue.

Materials:

- AT7519
- Tumor-bearing mice
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Homogenizer
- LC-MS/MS system

Procedure:

- Drug Administration: Administer a single dose of **AT7519** to tumor-bearing mice via the desired route (e.g., 5 mg/kg i.v. or 5, 10, 15 mg/kg i.p.).[1][5]
- Sample Collection:



- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 24 hours) post-administration,
 collect blood samples via cardiac puncture or other appropriate methods.
- Simultaneously, excise the tumors.
- Sample Processing:
 - Plasma: Centrifuge the blood samples to separate plasma.
 - Tumor: Homogenize the tumor tissue in a suitable buffer.
- Bioanalysis:
 - Extract AT7519 from plasma and tumor homogenates.
 - Quantify the concentration of AT7519 using a validated LC-MS/MS method.[1]
- Data Analysis:
 - Plot the concentration-time profiles for both plasma and tumor.
 - Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study in Tumor-Bearing Mice

This protocol outlines the assessment of target engagement and downstream effects of AT7519.[5][6]

Objective: To evaluate the in vivo pharmacodynamic effects of AT7519 on its molecular targets.

Materials:

- AT7519
- Tumor-bearing mice
- Lysis buffer



- Antibodies for western blotting (e.g., anti-p-Rb, anti-p-NPM, anti-cleaved PARP, anti-Mcl-1)[5]
 [6]
- · Immunohistochemistry reagents

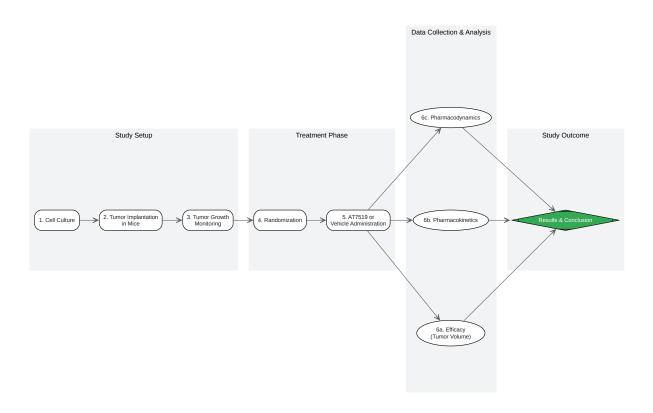
Procedure:

- Treatment: Treat tumor-bearing mice with a single or multiple doses of AT7519.
- Tumor Collection: At various time points after the last dose, euthanize the mice and excise the tumors.[6]
- · Western Blotting:
 - Prepare protein lysates from the tumor samples.
 - Perform western blotting to assess the phosphorylation status of CDK substrates like Rb and NPM, and levels of apoptosis markers like cleaved PARP or Mcl-1.[5][6]
- Immunohistochemistry (IHC):
 - Fix tumor tissues in formalin and embed in paraffin.
 - Perform IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[3]

Experimental Workflow Example

The following diagram illustrates a typical workflow for a preclinical in vivo study of AT7519.





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Caption: Preclinical experimental workflow.

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